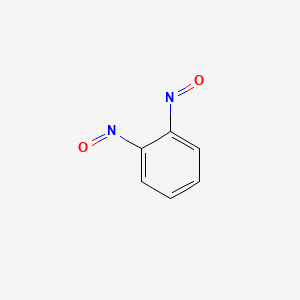

1,2-Dinitrosobenzene

Description

Historical Trajectories and Foundational Concepts in C-Nitroso Compound Chemistry

The study of C-nitroso compounds, where a nitroso group (–N=O) is directly attached to a carbon atom, dates back to 1874. acs.orgacs.orgresearchgate.net Early research was primarily driven by the intriguing coloration of these compounds; they typically appear as blue or green monomers in solution or as liquids, while their solid forms are often colorless or white dimers. acs.orgacs.org This color change upon dissolution or melting pointed towards a monomer-dimer equilibrium, a concept that became a central theme in nitroso chemistry. acs.orgacs.org

The first C-nitroso compounds to be synthesized and identified in 1874 included nitrosobenzene (B162901) and p-nitrosophenol. acs.org The development of synthetic methods was a significant focus, with reductive techniques for preparing nitroso compounds from nitrobenzene (B124822) derivatives being explored for over a century. at.ua

A pivotal aspect of C-nitroso chemistry is the dimerization to form azodioxy compounds. nih.gov These dimers exist in two isomeric forms, cis (Z) and trans (E). fkit.hr The equilibrium between the monomer and its dimers is influenced by factors such as the structure of the organic moiety, physical state, temperature, and solvent. at.uafkit.hr The ability to shift this equilibrium, for instance through photolysis at low temperatures to generate monomers from dimers, has provided a valuable model for studying solid-state reaction mechanisms. mdpi.com

Structural Peculiarities and Electronic Characteristics of Vicinal Dinitrosoarenes

The placement of two nitroso groups in a vicinal (ortho) position on a benzene (B151609) ring, as in 1,2-dinitrosobenzene, introduces significant structural and electronic consequences. The proximity of the two bulky nitroso groups leads to steric strain, which influences the molecule's stability and reactivity. vulcanchem.com The nitroso groups are electron-withdrawing, which affects the electronic distribution within the benzene ring.

X-ray crystallographic analyses of related nitrosobenzenes indicate N=O bond lengths in the range of 1.20–1.25 Å and bond angles around the nitrogen atoms of approximately 120°. vulcanchem.com In the case of this compound, the nitroso groups are non-planar with respect to the benzene ring, inducing torsional strain. vulcanchem.com

Spectroscopic methods are crucial for characterizing these compounds.

Infrared (IR) Spectroscopy: this compound exhibits strong absorption bands characteristic of the N=O group. The asymmetric stretching vibration appears in the 1450–1550 cm⁻¹ region, while the symmetric stretching is found between 1300–1350 cm⁻¹. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the aromatic protons of this compound are shifted downfield to the δ 7.5–8.5 ppm range due to the electron-withdrawing nature of the nitroso groups. vulcanchem.com

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Wavenumber/Chemical Shift |

|---|---|---|

| Infrared (IR) | N=O asymmetric stretching | 1450–1550 cm⁻¹ vulcanchem.com |

| Infrared (IR) | N=O symmetric stretching | 1300–1350 cm⁻¹ vulcanchem.com |

The monomer-dimer equilibrium is a defining characteristic. While many simple nitrosoarenes exist as dimers in the solid state, this compound is known for its transient existence, often being generated in situ. acs.orgrsc.org It is considered an intermediate in the thermal decomposition of benzofuroxan (B160326). rsc.orgacs.org

Contemporary Research Significance and Unexplored Frontiers of this compound

The high reactivity and unique electronic structure of this compound make it a molecule of significant interest in modern chemical research. Its ability to act as a ligand in coordination chemistry and as a reactive intermediate in organic synthesis are key areas of exploration.

Coordination Chemistry: The nitroso groups of this compound can coordinate with transition metals. It has been studied as a redox-active ligand, generated in situ from benzofuroxan, to form complexes with metals like ruthenium. acs.orgrsc.org In these complexes, this compound can exist in different electronic forms, highlighting its non-innocent ligand behavior. acs.org These metal complexes are being investigated for their potential catalytic applications. vulcanchem.com

Reactive Intermediate: this compound is a key intermediate in various chemical transformations. For instance, its trapping provides evidence for its role in the interconversion of benzofuroxan oxides. chim.it It also participates in cycloaddition reactions, a class of pericyclic reactions that are powerful tools for constructing cyclic molecules. google.comlibretexts.org The dearomative cycloaddition reactions of related nitroaromatics suggest potential pathways for synthesizing complex, three-dimensional molecular frameworks from simple aromatic precursors. researchgate.netrsc.org

Unexplored Frontiers: The transient nature of this compound continues to present challenges and opportunities. Future research may focus on:

Developing new methods for its controlled generation and stabilization, possibly through matrix isolation or encapsulation.

Exploring its reactivity in novel cycloaddition reactions to synthesize complex heterocyclic compounds that are otherwise difficult to access. rsc.orgmdpi.com

Expanding its coordination chemistry with a wider range of metals to create new catalysts or materials with unique electronic and magnetic properties. acs.org

Investigating the polymerization of dinitrosobenzenes, which is known for the meta and para isomers, to create novel polymers with potentially interesting material properties. rsc.org

The study of this compound and other vicinal dinitrosoarenes remains a vibrant field, promising new discoveries in fundamental chemistry and potential applications in catalysis and materials science.

Structure

3D Structure

Properties

CAS No. |

7617-57-4 |

|---|---|

Molecular Formula |

C6H4N2O2 |

Molecular Weight |

136.11 g/mol |

IUPAC Name |

1,2-dinitrosobenzene |

InChI |

InChI=1S/C6H4N2O2/c9-7-5-3-1-2-4-6(5)8-10/h1-4H |

InChI Key |

XYLFFOSVQCBSDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=O)N=O |

physical_description |

Dinitrosobenzene appears as a yellow crystalline solid. Soluble in benzene. Toxic by inhalation and ingestion skin absorption. A strong irritant. Primary hazard is fire with a minor blast or projection hazard, but not a mass explosion hazard. May explode under prolonged exposure to heat or fire. |

Origin of Product |

United States |

Synthetic Methodologies and in Situ Generation of 1,2 Dinitrosobenzene for Academic Study

Photochemical Generation from Benzofuroxan (B160326) Systems

Photolysis of benzofuroxan and its derivatives serves as a key photochemical route to 1,2-dinitrosobenzene. This approach leverages the light-induced rearrangement of the furoxan ring system to yield the desired dinitroso species.

Mechanistic Pathways of Photorearrangement Leading to this compound

The photochemical conversion of benzofuroxan (also known as benzofurazan-1-oxide) to this compound is a reversible photoisomerization process. oup.com The reaction is initiated by the absorption of light, which excites the benzofuroxan molecule. This excitation leads to the cleavage of the N-O bond within the furoxan ring, followed by a rearrangement to form the o-dinitrosobenzene structure.

Another significant photochemical pathway involves the photolysis of o-nitrophenylazide. oup.comnih.gov Upon irradiation, typically at cryogenic temperatures in an inert gas matrix, o-nitrophenylazide eliminates a molecule of nitrogen (N₂). This process generates a highly reactive triplet nitrene intermediate, which can be detected by techniques like electron-spin resonance (ESR). researchgate.net The triplet nitrene then undergoes rearrangement and reaction with the ortho-nitro group to yield this compound. oup.comresearchgate.net This species exists in equilibrium with benzofuroxan, and the position of this equilibrium can be influenced by the wavelength of the irradiating light. oup.com

Spectroscopic Identification of Transient this compound Species

The direct observation and characterization of the fleeting this compound molecule have been achieved primarily through spectroscopic methods under specialized conditions. oup.comnih.gov Low-temperature matrix isolation is a crucial technique, where the photochemically generated species is trapped in an inert gas matrix (like argon) at temperatures as low as 12-14 K. oup.comnih.govrsc.org This effectively immobilizes the molecule and prevents its rapid dimerization or rearrangement, allowing for leisurely spectroscopic study. georgecpimentel.com

Infrared (IR) and ultraviolet (UV) spectroscopy are the principal tools for identification. oup.comnih.gov In the photolysis of o-nitrophenylazide in an argon matrix, new IR bands appear that are distinct from the starting material and the benzofuroxan product. oup.com Specifically, bands corresponding to the N=O stretching vibrations are key identifiers. For instance, unlabeled this compound shows a ν(N=O) band at 1516 cm⁻¹, while isotopic labeling with ¹⁵N results in two distinct bands, confirming the presence of two nitroso groups. nih.gov

UV-visible spectroscopy provides further evidence. The transient this compound exhibits a characteristic absorption spectrum that is different from both the azide (B81097) precursor and the benzofuroxan isomer. oup.com The reversible nature of the photoisomerization between this compound and benzofuroxan can be monitored by observing the changes in their respective UV and IR absorption bands upon irradiation with different wavelengths of light. oup.com

| Spectroscopic Technique | Precursor/Isomer | Key Observations | Reference |

| Infrared (IR) Spectroscopy | o-Nitrophenylazide | Disappearance of azide (2138, 2122, 2096 cm⁻¹) and nitro stretches. | oup.com |

| This compound | Appearance of new bands (e.g., 1513, 1102 cm⁻¹). ν(N=O) at 1516 cm⁻¹. | oup.comnih.gov | |

| Benzofuroxan | Growth of characteristic bands (e.g., 1622, 1597 cm⁻¹). | oup.com | |

| Ultraviolet (UV) Spectroscopy | This compound | Unique absorption spectrum distinct from precursor and benzofuroxan. | oup.com |

| Electron-Spin Resonance (ESR) | o-Nitrophenylazide Photolysis | Detection of a triplet nitrene intermediate at 5 K. | researchgate.net |

Cryogenic Matrix Isolation Techniques for Stabilization

The stabilization of highly reactive species like this compound is paramount for their study. Cryogenic matrix isolation is the definitive technique for this purpose. researchgate.netmdpi.com The method, pioneered in the 1950s, involves trapping reactive molecules in a solid, inert environment at extremely low temperatures, typically using gases like argon or nitrogen, which are solid at temperatures of 4-20 K. georgecpimentel.comifpan.edu.pl

The process begins with the generation of the species of interest, for example, through the photolysis of a precursor like benzofuroxan or o-nitrophenylazide. oup.comnih.gov These precursors are co-deposited with a large excess of an inert gas onto a cryogenic window (e.g., cooled to 12 K). oup.comresearchgate.net The inert matrix holds the individual this compound molecules separated from one another, preventing the bimolecular reactions that would otherwise occur, such as dimerization. georgecpimentel.com At these low temperatures, the kinetic energy is insufficient to overcome the energy barriers for decomposition or rearrangement, effectively stopping chemistry and allowing for detailed spectroscopic analysis. georgecpimentel.comifpan.edu.pl The photolysis is often carried out in situ after the matrix has been deposited. ifpan.edu.pl

This technique has been indispensable in confirming the existence of this compound and characterizing its spectroscopic properties, as it provides a means to generate and observe the molecule directly before it converts to more stable forms. oup.comnih.govrsc.org

Thermal Dissociation Processes of Dimeric Forms (Azodioxides)

Aromatic nitroso compounds, including this compound, can exist in equilibrium with their dimeric forms, known as azodioxides. The thermal dissociation of these dimers provides another route to generate the monomeric nitroso species. This process is governed by thermodynamic and kinetic factors.

Thermodynamic Considerations of Dimer Dissociation

The dissociation of azodioxides into two monomeric C-nitroso compounds is an equilibrium process. The stability of the dimer versus the monomer is influenced by enthalpy (ΔH°) and entropy (ΔS°) changes. The dissociation is an endothermic process, as it involves the breaking of the N-N bond in the azodioxide. mdpi.comsci-hub.se However, this is compensated by the formation of two N=O double bonds in the monomers. sci-hub.se

The Gibbs free energy (ΔG°) of dimerization for nitrosobenzenes is generally negative, favoring the dimer, but the values can be small. mdpi.com For instance, the gas-phase dimerization of nitrosobenzene (B162901) has a reaction enthalpy (ΔrH°) of -22.15 kJ·mol⁻¹ for the Z-isomer and -26.21 kJ·mol⁻¹ for the E-isomer. mdpi.com In the solid state, many nitrosoarenes exist as trans-dimers. sci-hub.se In solution or the gas phase, these dimers can readily dissociate to form the monomer. mdpi.com The process is often reversible; for example, this compound can cyclize reversibly to benzofuroxan when heated. sci-hub.se

The stability of dinitroso compounds is generally low, as indicated by large positive standard enthalpies of formation. researchgate.net The dissociation of the N=N bond in azodioxides has an average bond energy of about 120 kJ·mol⁻¹. mdpi.com This relatively low energy barrier allows for prompt dissociation in the gas phase or in solution. nih.govmdpi.com

| Thermodynamic Parameter | Description | Significance in Dissociation |

| Enthalpy (ΔH°) | The heat absorbed or released during the reaction. | Dissociation is endothermic (ΔH° > 0), requiring energy to break the N-N bond. mdpi.comsci-hub.se |

| Entropy (ΔS°) | The change in disorder or randomness. | Dissociation leads to an increase in entropy (ΔS° > 0) as one molecule becomes two. |

| Gibbs Free Energy (ΔG°) | Determines the spontaneity of the reaction (ΔG° = ΔH° - TΔS°). | The balance between enthalpy and entropy determines the equilibrium position. At higher temperatures, the TΔS° term becomes more significant, favoring dissociation. |

Kinetic Studies of Monomer Formation from Dimeric Precursors

The rate at which the monomeric this compound is formed from its dimeric azodioxide precursor is a subject of kinetic study. The interconversion between cis- and trans-isomers of azodioxides is often proposed to proceed through a dissociation-reassociation mechanism, rather than a unimolecular rotation around the N=N bond. sci-hub.se The first step in this two-step process is the dissociation of the dimer into monomers, followed by re-dimerization. mdpi.com

Kinetic studies on related systems, such as the Z-E interconversion of m-halogenonitrosobenzene azodioxides, show first-order kinetics with a significant activation energy (e.g., 126.2 ± 3.0 kJ·mol⁻¹), which is consistent with a dissociation mechanism. mdpi.com The kinetics of re-dimerization (or polymerization in the case of dinitrosobenzenes) from monomers generated under cryogenic conditions can also be studied. For example, warming a sample of monomeric 1,4-dinitrosobenzene (B86489) (prepared by cryogenic photolysis) to around 150 K leads to rapid polymerization, the kinetics of which can be analyzed using models like the Avrami-Erofeev approach to understand the solid-state reaction mechanism. researchgate.net These studies reveal that the process can be complex, often involving phase transformations. researchgate.netmdpi.com

Metal-Assisted Synthetic Routes to Vicinal Dinitroso Compounds

The synthesis of vicinal dinitroso compounds, particularly labile species such as this compound, presents unique challenges due to their high reactivity and tendency to undergo subsequent reactions. Metal-assisted methodologies have emerged as a significant strategy to access these compounds, often through the formation of stable metal complexes. These approaches can facilitate the generation of the dinitroso moiety and, in some cases, stabilize the resulting product, allowing for its isolation and study.

One of the most prominent metal-assisted routes involves the use of cobalt complexes in the synthesis of vicinal dinitrosoalkanes. These methods typically involve the reaction of an alkene with a cobalt-nitrosyl precursor, leading to the formation of a stable cobalt-dinitrosoalkane complex. While not a direct synthesis of this compound, this work provides a foundational understanding of how metals can mediate the formation of the vicinal dinitroso functionality.

The reaction of alkenes with reagents like (η5-cyclopentadienyl)(nitrosyl)cobalt dimer or Me4CpCo(CO)2 in the presence of nitric oxide (NO) generates intermediate cobalt-dinitrosoalkane complexes. thieme-connect.descilit.comacs.org These complexes are often stable enough for isolation and characterization, effectively trapping the highly reactive vicinal dinitrosoalkane moiety. nih.gov The formation of these complexes is believed to proceed through the coordination of the alkene to the cobalt center, followed by the sequential addition of two nitric oxide molecules. The resulting metallacycle provides significant stabilization to the otherwise transient dinitrosoalkane.

These cobalt-dinitrosoalkane complexes have proven to be versatile intermediates in organic synthesis. For instance, they can undergo deprotonation at the carbon alpha to the nitrosyl group, followed by reaction with various electrophiles, demonstrating a pathway for the functionalization of unactivated C-H bonds in alkenes. scilit.comnih.gov

The table below summarizes key findings in the metal-assisted synthesis of vicinal dinitrosoalkane complexes, highlighting the metallic agent, substrates, and the nature of the resulting products.

| Metal/Complex | Substrate(s) | Product | Key Findings | Reference(s) |

| (η5-cyclopentadienyl)(nitrosyl)cobalt dimer | Alkenes, Nitric Oxide | (η5-cyclopentadienyl)cobalt-dinitrosoalkane complexes | A general method for the synthesis of cobalt-dinitrosoalkanes. The complexes can be reduced to primary vicinal diamines. | thieme-connect.deacs.org |

| Me4CpCo(CO)2 | Alkenes, Nitric Oxide | (η5-tetramethylcyclopentadienyl)cobalt-dinitrosoalkane complexes | Forms more stable dinitrosoalkane complexes. These serve as intermediates for C-H functionalization. | thieme-connect.descilit.com |

| Scandium triflate (Sc(OTf)3) / LHMDS | Cobalt-dinitrosoalkane complexes, α,β-Unsaturated ketones/imines | Tri- and tetracyclic fused-ring systems | Demonstrates the utility of cobalt-dinitrosoalkane complexes in [3+2] annulation reactions. | nih.gov |

While the synthesis of metal-stabilized vicinal dinitrosoalkanes is well-documented, the direct metal-catalyzed synthesis of this compound from precursors like o-phenylenediamine (B120857) remains a less explored area. The oxidation of o-phenylenediamine is a logical route to this compound. However, this transformation is often complicated by the propensity of the intermediate products to undergo further reactions, leading to compounds such as 2,3-diaminophenazine, particularly in the presence of oxidants like hydrogen peroxide, even when catalyzed by enzymes like horseradish peroxidase. nih.gov

The oxidation of metal-phenylenediamine complexes is known to yield diimine derivatives, which are valuable in catalysis and materials science. smolecule.com This suggests that the coordination of o-phenylenediamine to a suitable metal center could modulate its reactivity and potentially favor the formation of the desired this compound upon oxidation. Redox-active ligands, such as o-aminophenols and o-phenylenediamines, are known to participate in electron transfer processes with metal centers, which can facilitate a range of chemical transformations. rsc.org This principle could be applied to the targeted synthesis of this compound, where a metal catalyst could facilitate the two-electron oxidation of o-phenylenediamine while preventing over-oxidation or rearrangement.

Although direct, high-yielding metal-catalyzed methods for the synthesis of free this compound are not yet well-established in the literature, the existing research on metal-stabilized dinitrosoalkanes and the broader field of metal-catalyzed oxidation reactions provide a strong foundation for the future development of such synthetic methodologies. The key challenges lie in identifying the appropriate metal catalyst and reaction conditions that can selectively oxidize the amino groups of o-phenylenediamine to nitroso groups and prevent the subsequent condensation or rearrangement reactions that are characteristic of this reactive system.

Molecular Structure, Electronic Characteristics, and Spectroscopic Elucidation of 1,2 Dinitrosobenzene

Theoretical and Computational Investigations of Electronic Structure

Theoretical and computational chemistry provide powerful tools to probe the intricacies of molecular structure and electronic properties that are often challenging to determine experimentally. For 1,2-dinitrosobenzene, these methods are crucial for understanding its orbital interactions, conformational landscape, and reactivity patterns.

Quantum chemical calculations are instrumental in characterizing the molecular orbitals and electron density distribution of this compound. The two nitroso groups, being strong electron-withdrawing substituents, significantly influence the electronic environment of the benzene (B151609) ring. This leads to a polarization of the C–N bonds and a general depletion of electron density on the aromatic system.

Computational studies on related dinitroaromatic compounds, such as dinitrobenzenes, have shown that the presence of nitro groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the aromatic ring more susceptible to nucleophilic attack. In this compound, this effect is expected to be pronounced due to the ortho-positioning of the nitroso groups. The electron density is significantly drawn from the benzene ring towards the highly electronegative oxygen atoms of the nitroso groups. This redistribution of electron density is a key factor in its chemical behavior.

A comprehensive analysis of dinitrosoarene polymers, which are formed from dinitrosobenzene monomers, has been performed using a combination of computational and experimental techniques. chemrxiv.orgchemrxiv.org These studies reveal how electronic structure and optical properties can be modulated, providing insights that are also relevant to the monomeric and dimeric forms of this compound. chemrxiv.orgchemrxiv.org

The conformational flexibility of this compound is a subject of significant computational interest. The steric hindrance between the adjacent nitroso groups is expected to force them out of the plane of the benzene ring, leading to a non-planar conformation for the monomer. This out-of-plane rotation is a balance between minimizing steric repulsion and maximizing π-conjugation between the nitroso groups and the aromatic ring. Computational studies on sterically hindered nitrosobenzenes have shown that such rotational barriers can be significant.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk For this compound, the electron-withdrawing nature of the nitroso groups is expected to significantly lower the energy of the LUMO, making it a good electron acceptor (electrophile).

The reactivity of related nitroaromatic compounds has been successfully analyzed using FMO theory. mdpi.comrsc.org For instance, in nucleophilic aromatic substitution reactions, the low-lying LUMO of dinitro-substituted benzenes readily accepts electrons from a nucleophile, facilitating the reaction. The FMO approach has also been used to understand the structural characteristics of oligomers formed from p-dinitrosobenzene, predicting the most stable conformations. mdpi.com A similar analysis for this compound would involve mapping the HOMO and LUMO densities to identify the most reactive sites for electrophilic and nucleophilic attack. The LUMO is expected to be localized on the aromatic ring and the nitroso groups, while the HOMO would likely involve the lone pair electrons on the oxygen atoms and the π-system of the benzene ring. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability.

Advanced Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the direct observation and characterization of chemical compounds. For a transient and reactive species like this compound, these methods provide crucial information about its electronic transitions and vibrational modes.

UV-Vis spectroscopy is a primary technique for observing and quantifying electronic transitions in molecules. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* and n-π* transitions. The π-π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system and the N=O double bonds. The n-π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the oxygen lone pairs) to antibonding π* orbitals.

Studies on related dinitrobenzene isomers have provided insights into their UV-Vis spectra. For example, 1,3-dinitrobenzene (B52904) exhibits maximum absorption at 242 nm and 305 nm in ethanol. nih.gov The UV spectrum of 1,2-dinitrobenzene (B166439) is influenced by substituents, with a reported molar absorptivity (ε) of 23.7 mM⁻¹ cm⁻¹ at 290 nm in the presence of 1,3-diphenylurea. Spectroelectrochemical studies of 1,4-dinitrobenzene (B86053) have been used to characterize the UV-Vis spectra of its radical anion and dianion, which show distinct absorption bands compared to the neutral molecule. marquette.edu While a detailed and assigned UV-Vis spectrum for pure this compound is not extensively documented, the available data on related compounds suggests that its electronic transitions would be sensitive to the electronic and steric environment created by the ortho-nitroso groups.

Table 1: UV-Vis Absorption Data for Related Dinitroaromatic Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 1,3-Dinitrobenzene | 95% Ethanol | 242, 305 | log ε = 4.21, log ε = 3.04 | nih.gov |

| 1,2-Dinitrobenzene | (with 1,3-diphenylurea) | 290 | 23.7 mM⁻¹ cm⁻¹ | |

| 1,4-Dinitrobenzene | Acetonitrile | - | - | marquette.edu |

| 1-Iodo-2,4-dinitrobenzene | Methanol | - | - | spectrabase.com |

Note: The table presents available data for related compounds to provide context for the expected spectroscopic behavior of this compound.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups, particularly the N=O and C-N bonds, as well as the vibrations of the benzene ring.

The vibrational spectra of related dinitrobenzene compounds have been studied in detail using both experimental (FT-IR, FT-Raman) and computational (DFT) methods. ijsr.netnih.gov The nitro group (–NO₂) vibrations are particularly informative. In dinitro compounds, the asymmetric and symmetric stretching modes of the NO₂ group are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. For 1,4-dinitrobenzene, the antisymmetric stretching mode of the nitro group is found at a high frequency, while the symmetric stretching mode is at a lower frequency compared to other nitrobenzenes. optica.org

For this compound, the N=O stretching vibration is expected to be a prominent feature in the IR spectrum. In monomeric C-nitroso compounds, this band typically appears in the range of 1500-1600 cm⁻¹. However, in the dimeric form, the N=O bond is converted to an N-N bond within the azodioxy group, which would lead to the disappearance of the N=O stretching band and the appearance of new bands corresponding to the N-N and N-O stretching modes of the dimer. The steric strain in this compound is also likely to influence the positions and intensities of the vibrational bands of the benzene ring. Computational studies on 1,5-difluoro-2,4-dinitrobenzene (B51812) have shown that the ring stretching vibrations are significantly affected by the presence of electron-withdrawing substituents. ijsr.net

Table 2: Characteristic IR Vibrational Frequencies for Related Nitro and Nitroso Compounds

| Compound | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Dinitrobenzenes | Asymmetric NO₂ stretch | 1500-1600 | optica.org |

| Dinitrobenzenes | Symmetric NO₂ stretch | 1300-1370 | optica.org |

| Monomeric C-Nitroso Compounds | N=O stretch | 1500-1600 | General knowledge |

| 1,5-Difluoro-2,4-dinitrobenzene | C-C ring stretch | 1220-1324 | ijsr.net |

| 1,5-Difluoro-2,4-dinitrobenzene | C-H in-plane bend | ~1300 | ijsr.net |

| 1,5-Difluoro-2,4-dinitrobenzene | C-H out-of-plane bend | 522-600 | ijsr.net |

Note: This table provides a general overview of expected vibrational frequencies based on data from related compounds.

Nuclear Magnetic Resonance (NMR) Studies

Due to the reactive and transient nature of this compound, direct Nuclear Magnetic Resonance (NMR) spectroscopic studies on the isolated molecule are exceptionally scarce in the literature. The compound readily undergoes intramolecular cyclization to form benzofuroxan (B160326) (also known as benzo[c] rsc.orgnih.govresearchgate.netoxadiazole N-oxide), making its isolation for routine NMR analysis challenging. rsc.orgacs.org Consequently, much of the understanding of its electronic and structural characteristics via NMR is derived from studies of its stable derivatives, intermediates in its formation or reactions, and through computational predictions.

A significant breakthrough in the characterization of this compound has been its stabilization through coordination to a metal center. Research has detailed the one-pot synthesis and structural elucidation of a ruthenium(II) complex, namely tc-[RuII(pap)2(L•–)]ClO4, where 'L' represents the this compound radical anion and 'pap' is 2-phenylazopyridine. acs.orgresearchgate.net In this complex, the this compound moiety is trapped, allowing for its characterization. While detailed NMR data for the coordinated this compound ligand within this specific complex is embedded within the broader characterization of the entire ruthenium complex, this work provides a tangible link to the spectroscopic properties of a stabilized form of this compound.

The close chemical relationship between this compound and benzofuroxan means that NMR studies of benzofuroxan and its derivatives offer indirect insights. Benzofuroxan derivatives can exist as a pair of positional isomers, and their structures have been unequivocally confirmed using NMR spectroscopy and X-ray crystallography. rsc.org For instance, the synthesis and characterization of 5,6-dinitrobenzofuroxan, an energetic material, involved full characterization by methods including NMR spectroscopy. rsc.org

Furthermore, the study of intermediates in reactions involving substituted dinitrobenzenes provides valuable NMR data. For example, in the reaction of 1,2-dichloro-4,5-dinitrobenzene (B1583372) with hydroxide (B78521) ions, the formation of Meisenheimer complexes has been investigated. While the low solubility of the starting material in water presented challenges for NMR spectroscopy, studies in DMSO-H2O mixtures allowed for the observation of ¹H and ¹³C NMR signals for the dihydroxy Meisenheimer complex, confirming the presence of two equivalent hydrogens in the complex. scielo.br

Given the challenges in obtaining experimental NMR data for the transient this compound, computational methods have emerged as a powerful tool for predicting its spectroscopic properties. Density Functional Theory (DFT) calculations are now commonly used to predict ¹H and ¹³C NMR chemical shifts for complex organic molecules with a high degree of accuracy. rsc.orgnih.govd-nb.info These in silico predictions can provide valuable insights into the expected spectral features of this compound, aiding in its potential identification in reaction mixtures or as a transient species.

NMR Data for Derivatives and Intermediates of 1,2-Dinitrobenzene

The following table summarizes reported NMR data for a derivative of 1,2-dinitrobenzene. This data is for 1,2-dimethoxy-4,5-dinitrobenzene, which provides an example of the chemical shifts in a closely related, stable molecule.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1,2-Dimethoxy-4,5-dinitrobenzene | DMSO-d6 | 6.23 (s, 2H), 3.56 (s, 6H) | Not explicitly reported in the provided source |

Table 1: ¹H NMR spectral data for 1,2-dimethoxy-4,5-dinitrobenzene.

The following table presents ¹³C NMR data for the dihydroxy Meisenheimer complex of 1,2-dichloro-4,5-dinitrobenzene, an intermediate in its reaction with hydroxide.

| Intermediate | Solvent | ¹³C NMR (δ, ppm) |

| Dihydroxy Meisenheimer complex of 1,2-dichloro-4,5-dinitrobenzene | DMSO-d6:H₂O (1:1 v/v) | 133.5 (s, C-4, C-5), 119.5 (s, C-1, C-2), 71.6 (d, JCH = 149 Hz, C-3, C-6) |

Table 2: ¹³C NMR spectral data for the dihydroxy Meisenheimer complex of 1,2-dichloro-4,5-dinitrobenzene. scielo.br

Reactivity and Reaction Mechanisms of 1,2 Dinitrosobenzene in Organic Systems

Dimerization and Dissociation Dynamics of 1,2-Dinitrosobenzene

Aromatic C-nitroso compounds, including this compound, exhibit a characteristic reversible dimerization to form azodioxy compounds. sci-hub.sescite.ai This dynamic equilibrium between the monomeric and dimeric states is a key feature of their chemistry. sci-hub.sescite.ai The monomeric form is typically colored, while the dimers are often colorless or lightly colored, allowing for visual and spectroscopic monitoring of the equilibrium. acs.orgmdpi.com

Kinetic and Thermodynamic Parameters of Monomer-Dimer Equilibrium.

The dimerization of nitroso compounds is a reversible process governed by kinetic and thermodynamic factors. sci-hub.se In solution, an equilibrium exists between the monomer and its corresponding cis and trans azodioxy dimers. sci-hub.se The activation energies for the thermal dissociation of aromatic azodioxy dimers generally fall in the range of 80–100 kJ mol–1. researchgate.net

The thermodynamics of this equilibrium are influenced by the electronic and steric properties of substituents on the aromatic ring. For many aromatic C-nitroso compounds, the Z-dimer (cis) is thermodynamically more stable in solution. at.ua However, steric hindrance, such as that introduced by ortho substituents, can favor the formation of the E-dimer (trans). at.ua

Interactive Table: Thermodynamic Parameters for Dimerization of Selected Nitrosoarenes

| Compound | Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298 K |

| Nitrosobenzene (B162901) | CDCl₃ | -58.6 | -143 | -16.0 |

| 2-Methylnitrosobenzene | CDCl₃ | -54.4 | -138 | -13.3 |

Influence of Solvent and Temperature on Dimerization Pathways.

Solvent and temperature play crucial roles in the monomer-dimer equilibrium of nitrosoarenes. sci-hub.seacs.org In many organic solvents, dilute solutions of nitrosobenzenes at room temperature exist predominantly as the monomer. researchgate.net Lowering the temperature favors the formation of dimers. researchgate.net For instance, by dissolving crystals of nitrosobenzene derivatives at temperatures below -60 °C, solutions of the dimers can be obtained as the thermal equilibrium is not established at this temperature. researchgate.net

The polarity of the solvent can also affect the equilibrium. For example, in the case of 4-(diethylamino)nitrosobenzene, the barrier to C–NO bond rotation is significantly higher in the polar solvent D₂O compared to the nonpolar aprotic solvent CDCl₃, indicating stabilization of the polar ground state by the protic solvent. acs.org While specific data for this compound is limited, the general trend suggests that both solvent polarity and hydrogen-bonding capability can influence the dimerization process. acs.orgpsu.edu

Characterization of Dimeric Forms (Azodioxides) and their Interconversion.

The dimers of nitrosoarenes exist as azodioxides, with two isomeric forms: cis (Z) and trans (E). sci-hub.se These isomers can interconvert through a two-step process involving dissociation into monomers followed by re-dimerization. mdpi.com While the cis isomers often predominate in solution, the trans isomers are more frequently observed in the solid state. sci-hub.se

The structures of these dimeric forms have been characterized using various techniques, including X-ray crystallography and computational methods. sci-hub.se The geometry of the azodioxy bridge is relatively insensitive to electronic effects from substituents on the aromatic rings. sci-hub.se For example, the N-N bond length in both cis and trans dimers is not significantly affected by electron-donating or electron-withdrawing groups. sci-hub.se

Photochemical and Thermal Interconversion with Benzofuroxan (B160326)

This compound is a transient intermediate that exists in equilibrium with its more stable cyclic isomer, benzofuroxan (also known as benzo[1,2-c]1,2,5-oxadiazole N-oxide). at.uaresearchgate.netnih.gov This interconversion can be induced both thermally and photochemically. at.uaresearchgate.net

Detailed Reaction Mechanisms of Rearrangement (e.g., ring opening/closure).

The thermal and photochemical rearrangement between this compound and benzofuroxan involves a ring-opening and ring-closure mechanism. researchgate.netnih.gov Benzofuroxan can be viewed as an internal cis-dimer of this compound. nih.gov

Photochemical Interconversion: Irradiation of benzofuroxan in an argon matrix at 14 K with 366 nm light leads to the formation of this compound. at.uaresearchgate.net This species can be identified by its characteristic IR and UV absorptions. researchgate.net Subsequent irradiation of the generated this compound with light of a different wavelength (254 or 313 nm) converts it back to benzofuroxan. at.ua Similarly, photolysis of 2-nitrophenyl azide (B81097) in an argon matrix at 14 K also yields this compound. researchgate.net

Thermal Interconversion: Heating benzofuroxan can lead to its reversible cyclization to this compound. sci-hub.se The formation of the o-dinitrosobenzene intermediate has been demonstrated through trapping reactions. nih.gov For example, heating benzofuroxan with p-anisyl azide results in products that are consistent with the trapping of the this compound intermediate. nih.gov

Computational Modeling of Transition States and Energy Surfaces.

Computational studies, particularly using density functional theory (DFT) and ab initio methods, have provided significant insights into the energetics and mechanism of the benzofuroxan/1,2-dinitrosobenzene interconversion. nih.govustc.edu.cn These studies have shown that a proper theoretical understanding of this system requires the inclusion of electron correlation. nih.gov

Calculations at the B3LYP/6-31G(d) level of theory indicate that benzofuroxan is more stable than o-dinitrosobenzene. ustc.edu.cn The calculated activation energy for the forward reaction (benzofuroxan to o-dinitrosobenzene) is approximately 51.0 kJ/mol, which is in reasonable agreement with experimental values. ustc.edu.cn The activation energy for the reverse reaction (o-dinitrosobenzene to benzofuroxan) is calculated to be very small, at 4.6 kJ/mol, confirming the greater stability of the benzofuroxan form. ustc.edu.cn

Computational models have also elucidated the pathway for the formation of benzofuroxan from the o-dinitrosobenzene intermediate. The process is thought to proceed through a singlet diradical transition state where the two nitroso groups are in a trans arrangement to minimize electrostatic repulsion. nih.gov Subsequent intramolecular rotation leads to a non-planar conformer, which then undergoes N-O bond formation to yield the stable furoxan ring. nih.gov

Interactive Table: Calculated Energy Data for Benzofuroxan-o-Dinitrosobenzene Isomerization

| Method | Species | Total Energy (Hartree) | Relative Energy (kJ/mol) | Activation Energy (kJ/mol) |

| B3LYP/6-31G(d) | Benzofuroxan | -490.312 | 0 | 51.0 (forward) |

| B3LYP/6-31G(d) | o-Dinitrosobenzene | -490.294 | 47.3 | 4.6 (backward) |

| B3LYP/6-31G(d) | Transition State | -490.292 | 52.5 | - |

Source: Data adapted from computational studies. ustc.edu.cn

Photochromic Systems and Their Mechanistic Implications

This compound is a key component in a notable photochromic system, existing in a reversible equilibrium with its cyclic isomer, benzofurazan-N-oxide (BFO). acs.orgnih.gov This photochromism is founded on the photochemical ring-opening of BFO to form the colored this compound. acs.org The process is initiated by irradiating BFO with ultraviolet light, which induces the cleavage of the N-O bond within the furoxan ring. at.uarsc.org

The transformation between the two isomers is reversible and can be driven by either light (photochemically) or heat (thermally). nih.govrsc.org Specifically, irradiation of BFO leads to the formation of this compound, which is characterized by a distinct blue-green color. acs.org This colored state can revert to the more stable, colorless BFO isomer either through thermal means or by exposure to light of a different wavelength. at.ua The photochemical interconversion has been demonstrated in low-temperature matrices; for instance, irradiation of benzofuroxan in a xenon matrix at 14 K with 366 nm light produced this compound, which could be converted back to benzofuroxan with 254 or 313 nm light. at.ua

The mechanism for this photo-induced transformation involves the excitation of BFO to a singlet state, followed by the cleavage of the N-O bond to generate a diradical intermediate that subsequently rearranges to form this compound. The stability of this compound is considerably lower than that of BFO, and it readily undergoes thermal cyclization to revert to the more stable form. sci-hub.se This reversible reaction between a colored and a colorless state upon light irradiation defines it as a photochromic system. mdpi.org

Table 1: Spectroscopic Data for the Photochromic System

| Compound | State | Wavelength for Formation (nm) | Appearance | Key IR Absorptions (cm⁻¹) |

| Benzofurazan-N-oxide (BFO) | Colorless | Thermal or ~254/313 nm | Colorless/Pale Yellow | - |

| This compound | Colored | ~366 nm | Blue-Green | 1515, 1102, 805, 795 at.ua |

Cycloaddition and Other Pericyclic Reactions Involving Vicinal Nitroso Groups

The adjacent nitroso groups in this compound allow it to function as a reactive component in cycloaddition reactions, a class of pericyclic reactions. google.comresearchgate.net It can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com In these reactions, the four-pi-electron system of this compound reacts with a two-pi-electron system of a "dienophile," such as an alkene or alkyne, to form a six-membered ring. libretexts.orgchim.it

The formation of this compound as a reactive intermediate can be demonstrated through trapping reactions. nih.gov For example, when benzofuroxan is heated with a dienophile, the in-situ generated this compound is trapped in a Diels-Alder reaction, confirming its transient existence. nih.gov These reactions are valuable for synthesizing various heterocyclic compounds. sigmaaldrich.com The hetero-Diels-Alder variant, where the diene or dienophile contains a heteroatom, is particularly useful for creating six-membered heterocycles. wikipedia.orgsigmaaldrich.com

The reactivity in these cycloadditions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, which dictate that the reaction must proceed suprafacially for both the diene and dienophile in a thermal reaction. chim.it The electronic nature of the substituents on both the diene and dienophile plays a crucial role in the reaction's feasibility and rate. chim.it Benzofuroxans, the precursors to this compound, can participate in cycloaddition reactions as either the diene or the dienophile depending on the reaction partner. researchgate.net

Redox Chemistry and Formation of Reactive Intermediates

The redox behavior of this compound is complex and central to its chemical reactivity, leading to the formation of various transient species. acs.orgacs.org Its electrochemical reduction has been studied, revealing processes that involve the transformation of the nitroso groups. researchgate.net

Nitroso compounds are known to readily form relatively stable nitroxide radicals. at.ua The reaction of this compound with other radical species can lead to the formation of a nitroxide radical through an addition mechanism. at.ua In this process, a radical adds to one of the nitrogen atoms of the nitroso groups. at.ua

Furthermore, the interaction of this compound (generated in situ from benzofuroxan) with certain metal complexes, such as ruthenium derivatives, can produce stable radical species. acs.orgacs.org In these cases, this compound can exist in a radical anion form, where it has accepted an electron. acs.orgacs.org The resulting nitroxide radicals are paramagnetic and can be studied using electron paramagnetic resonance (EPR) spectroscopy. mdpi.org The stability of these nitroxides allows them to act as effective scavengers of other, more reactive radicals. mdpi.com

The propensity of nitroso compounds to react with short-lived radicals to form more persistent nitroxide radicals makes them effective spin trapping agents. wikipedia.org Spin trapping is an essential technique used to detect and identify transient free radicals that are otherwise too short-lived to be observed directly by electron paramagnetic resonance (EPR) spectroscopy. wikipedia.orgresearchgate.net

When a transient radical is present in a system containing a C-nitroso compound like this compound, it adds to the nitroso group, forming a stable nitroxide radical known as a "spin adduct". at.uawikipedia.org This spin adduct is significantly more stable and can accumulate to a concentration detectable by EPR. researchgate.net The resulting EPR spectrum provides valuable information about the trapped radical. wikipedia.org The hyperfine coupling constants observed in the spectrum are characteristic of the specific radical that was trapped, allowing for its identification. researchgate.net While nitrones like PBN and DMPO are more common, C-nitroso compounds are also used and can provide additional hyperfine details. wikipedia.org

Coordination Chemistry of 1,2 Dinitrosobenzene As a Ligand

1,2-Dinitrosobenzene as a Redox-Noninnocent Ligand System

The electronic structure of metal-1,2-dinitrosobenzene complexes is dictated by the significant π-accepting character of the ligand, which arises from the two strongly electron-withdrawing nitroso groups attached to a conjugated π-system. nih.gov When coordinated to a transition metal, there is a complex interplay of σ-donation from the ligand's nitrogen or oxygen atoms to the metal and π-backbonding from the metal's d-orbitals into the ligand's π* orbitals.

In the case of ruthenium complexes, such as tc-[RuII(pap)2(L•–)]ClO4 (where L = this compound and pap = 2-phenylazopyridine), the this compound ligand exists as a radical anion (L•–). nih.gov This formulation is supported by both experimental data and density functional theory (DFT) calculations. The bonding in these complexes is characterized by a delocalized electronic structure where the unpaired electron resides predominantly on the this compound ligand. nih.gov

The redox-noninnocence of this compound leads to a variety of accessible oxidation and spin states in its coordination compounds. The ruthenium complex tc-[RuII(pap)2(L•–)]+ is an electron paramagnetic resonance (EPR)-active radical species. nih.gov This complex can undergo a one-electron oxidation to form [RuII(pap)2(L)]2+, where the this compound ligand is in its neutral, fully oxidized state (L0). nih.gov Conversely, the complex can also be reduced, with the additional electron density being localized on either the this compound ligand or the ancillary pap ligands, highlighting the competitive π-accepting nature of the ligands in the complex. nih.gov

The different redox states exhibit distinct electronic and magnetic properties. For instance, the radical species often display near-infrared (NIR) transitions, which are characteristic of their unique electronic structures. nih.gov

Synthetic Approaches to Transition Metal Complexes of this compound

Transition metal complexes of this compound are typically synthesized through one-pot reactions where the ligand is generated in situ. A common precursor for this compound is benzofuroxan (B160326), which can be thermally or photochemically induced to rearrange into the dinitroso species. nih.gov

A representative synthetic route involves the reaction of a suitable metal precursor, such as tc-RuII(pap)2(EtOH)22, with benzofuroxan in an appropriate solvent. nih.gov This method allows for the trapping of the transient this compound by the metal center, leading to the formation of the desired complex. The specific isomer and coordination mode of the resulting complex can be influenced by the reaction conditions and the nature of the ancillary ligands. nih.gov

Structural Characterization of Metal-1,2-Dinitrosobenzene Adducts (e.g., X-ray Crystallography)

X-ray crystallography is a crucial technique for the unambiguous determination of the structure of metal-1,2-dinitrosobenzene complexes. The crystal structure of tc-[RuII(pap)2(L•–)]ClO4 reveals a distorted octahedral geometry around the ruthenium center, with the this compound ligand coordinated in a bidentate fashion through the nitrogen atoms of the two nitroso groups. nih.gov

The redox-sensitive bond parameters within the coordinated this compound ligand provide valuable insights into its oxidation state. For example, in the radical anion form (L•–), the N-O and C-N bond lengths are intermediate between those expected for a neutral dinitroso species and a fully reduced di-anionic form. nih.gov The orientation of the nitroso groups relative to other ligands in the coordination sphere can also influence bond distances within the complex. nih.gov

| Bond | Length (Å) |

|---|---|

| Ru-N(nitroso) | ~2.05 |

| N-O | ~1.28 |

| C-N | ~1.38 |

Note: The bond lengths are approximate values based on typical structures of ruthenium complexes with the this compound radical anion ligand. nih.gov

Spectroscopic Probes of Metal-Ligand Interactions

A variety of spectroscopic techniques are employed to probe the metal-ligand interactions and electronic structure of this compound complexes.

Infrared (IR) Spectroscopy: The stretching frequency of the N=O bond (νN=O) is particularly sensitive to the oxidation state of the ligand. In the neutral form, this band appears at a higher frequency compared to the radical anion form, where the increased electron density in the π* orbitals of the N=O bonds leads to a weakening and elongation of these bonds. nih.gov

UV-Vis-NIR Spectroscopy: The electronic absorption spectra of these complexes are often characterized by intense bands in the visible and near-infrared regions. These transitions can be assigned to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand transitions. The presence of low-energy absorptions in the NIR region is a hallmark of radical-containing species. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic species, such as complexes containing the this compound radical anion. The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which can help to elucidate the distribution of the unpaired electron density within the molecule. nih.gov

| Spectroscopic Technique | Characteristic Feature | Observation |

|---|---|---|

| IR Spectroscopy | νN=O | Lower frequency compared to neutral ligand |

| UV-Vis-NIR Spectroscopy | Absorption Bands | Intense transitions in the visible and NIR regions |

| EPR Spectroscopy | Signal | Characteristic signal for a radical species |

Note: The table provides a summary of typical spectroscopic features for a complex containing the this compound radical anion. nih.gov

Theoretical Elucidation of Coordination Mechanisms and Reactivity in Complexes

Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations are invaluable for understanding the electronic structure, bonding, and spectroscopic properties of metal-1,2-dinitrosobenzene complexes. nih.gov Theoretical studies can corroborate experimental findings and provide insights that are not directly accessible through experimentation.

DFT calculations on ruthenium-1,2-dinitrosobenzene complexes have confirmed the radical anion nature of the coordinated ligand in the ground state. nih.gov These calculations can also be used to model the redox processes of the complexes, helping to assign the orbitals involved in oxidation and reduction. Furthermore, theoretical models can predict the geometric changes that occur upon electron transfer and can be used to simulate the electronic absorption spectra of the different redox species, aiding in the interpretation of experimental spectroscopic data. nih.gov The inclusion of electron correlation in theoretical studies is crucial for accurately describing the benzofuroxan/o-dinitrosobenzene system. nih.gov

Advanced Methodologies and Future Research Trajectories in 1,2 Dinitrosobenzene Chemistry

Applications of Advanced Computational Chemistry

Computational chemistry has become an indispensable tool for investigating the intricacies of 1,2-dinitrosobenzene and related compounds at a molecular level.

High-Level Ab Initio and Density Functional Theory (DFT) for Mechanistic Insights

High-level ab initio and Density Functional Theory (DFT) methods are crucial for elucidating the complex reaction mechanisms involving nitroaromatic compounds. scirp.orgacs.org These computational approaches provide detailed energy profiles of reaction pathways, helping to understand and predict chemical reactivity. For instance, DFT calculations have been employed to study nucleophilic aromatic substitution reactions, which are fundamental to the chemistry of dinitrobenzenes. scirp.org The choice of functional and basis set in DFT calculations is critical and must be carefully validated against experimental data or higher-level computations to ensure accuracy. sumitomo-chem.co.jp Studies on related nitrobenzene (B124822) derivatives have shown that methods like B3LYP can provide reliable predictions of reaction energetics and barriers. acs.orgusu.edu

DFT has also been instrumental in understanding the solution-state equilibria of aromatic dinitroso compounds, particularly the monomer-dimer equilibrium. researchgate.net By combining experimental NMR data with DFT calculations, researchers can assign signals to specific isomers and gain insights into their conformational preferences. researchgate.net For example, calculations at the B3LYP-D3/6-311+G(2d,p)/SMD level of theory have been used to validate the assignment of proton signals in nitroso monomer-azodioxide mixtures. researchgate.net These studies often reveal a preference for the formation of one specific dimer isomer, which can be rationalized through computational analysis of the energies of different conformations. researchgate.net

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules like this compound and its derivatives in various environments. While specific MD studies on this compound are not extensively documented in the provided results, the application of MD to similar dinitrobenzene compounds highlights its potential. For example, MD simulations have been used to investigate the behavior of 1,3-dinitrobenzene (B52904) in co-crystals and to study the enzymatic reactions of 1-chloro-2,4-dinitrobenzene. nih.govicm.edu.pl These simulations can provide insights into intermolecular interactions, conformational changes, and the role of the solvent in chemical processes. nih.gov Quantum mechanical/molecular mechanical (QM/MM) simulations, a hybrid approach, have been particularly useful in modeling reactions in complex biological systems, such as the metabolism of xenobiotics catalyzed by enzymes. nih.govresearchgate.net

Exploration of this compound in Novel Organic Synthesis Methodologies

While direct applications of this compound in novel synthesis are emerging, the broader class of dinitrobenzenes serves as a key precursor in various synthetic transformations. For instance, dinitrobenzene derivatives are used in nucleophilic aromatic substitution reactions to create more complex molecules. mdpi.com The development of sustainable synthetic methods, such as those using greener solvents or solvent-free conditions, is a growing area of interest. nih.govrsc.org The reactivity of the nitroso group also presents opportunities for developing new synthetic methodologies. nih.gov

Supramolecular Interactions and Self-Assembly Processes Involving this compound

Supramolecular chemistry, which focuses on non-covalent interactions, is a key area where dinitrosobenzene and its analogs show significant promise. mdpi.com The ability of these molecules to participate in self-assembly processes is of great interest for the development of new materials. ias.ac.innih.gov While specific research on this compound's complex self-assembly is limited in the provided results, studies on related dinitrobenzene compounds demonstrate the potential for forming ordered structures through interactions like π-π stacking. ias.ac.in For example, a molecular tweezer incorporating a dinitrobenzene unit has been shown to form extended supramolecular chains. ias.ac.in The exploration of "exo-wall" interactions of pillar[n]arenes with electron-deficient molecules like 1,5-difluoro-2,4-dinitrobenzene (B51812) has led to the creation of hexagonal supramolecular tessellations. nih.gov These findings suggest that this compound could be a valuable building block in the design of novel supramolecular architectures.

Emerging Areas in Vicinal Dinitrosoarene Research

The study of vicinal dinitroso compounds, where two nitroso groups are on adjacent carbons, is an emerging field of research. nih.gov These compounds are often highly reactive and can serve as intermediates in various chemical transformations. nih.gov One area of interest is their role in the thermal and photochemical reactions of related heterocyclic compounds like benzofuroxans. Spectroscopic studies have provided direct evidence for the formation of o-dinitrosobenzene as an intermediate in the photolysis of benzofuroxan (B160326). nih.gov The trapping of ortho-dinitrosoarene intermediates has been a key strategy in confirming their existence and exploring their reactivity. chim.it The development of new synthetic routes to vicinal dinitrosoarenes and the exploration of their coordination chemistry are also active areas of investigation. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,2-dinitrosobenzene under controlled laboratory conditions?

- This compound can be synthesized via photolysis of precursors such as benzofurazan 1-oxide or 2-nitrophenyl azide in argon matrices at 14 K. This method avoids thermal degradation and allows isolation of the metastable compound. Characterization via low-temperature IR and UV spectroscopy confirms the formation of this compound, which reverts to precursors upon heating or photochemical exposure .

Q. What safety protocols are critical for handling this compound in experimental workflows?

- Classified as a Class 1 explosive (UN 406, IMO 1.3C), this compound requires stringent safety measures:

- Use explosion-proof equipment and avoid mechanical shock, heat, or friction.

- Store in cool (<20°C), dry environments, isolated from oxidizers and combustibles.

- Employ personal protective equipment (PPE), including face shields, gloves, and fume hoods, to prevent inhalation or dermal contact .

Q. Which spectroscopic techniques are most effective for characterizing this compound in solution and solid states?

- IR spectroscopy identifies nitroso (N=O) stretching vibrations (~1500–1600 cm⁻¹) and monitors monomer-polymer equilibria.

- UV-Vis spectroscopy tracks electronic transitions (e.g., π→π* or n→π*) and photochromic behavior.

- Low-temperature matrix isolation (e.g., in argon at 14 K) stabilizes the monomer for precise spectral analysis .

Advanced Research Questions

Q. How do computational methods elucidate the electronic properties of this compound derivatives?

- Hybrid TD-DFT and GW-BSE (with zero-gap renormalization) predict bandgaps and exciton binding energies. For example, GW-BSE calculations for dinitrosobenzene polymers yield a bandgap of 2.41 eV, aligning with experimental diffuse reflectance data (2.39 eV). These tools also dissect contributions from backbone torsion and Coulombic interactions in solid-state packing .

Q. What mechanisms govern the solid-state polymerization of this compound, and how do they impact semiconductor applications?

- This compound polymerizes into 1D polymeric azodioxides via intermolecular N–O coupling. Surface-initiated polymerization on Au(111) (using nitroso-terminated monolayers) forms oligomeric films, characterized via nano-FTIR and AFM . The resulting polymers exhibit wide bandgaps (~2.4 eV), suitable as organic semiconductors. Polymer stability and exciton dynamics are influenced by torsional angles and Coulomb screening .

Q. How do structural variations in this compound-metal complexes modulate redox activity?

- In ruthenium complexes (e.g., [Ru(pap)₂(L•⁻)]⁺), the orientation of nitroso groups relative to azo ligands alters N=N bond lengths and redox potentials. DFT studies reveal competitive π-accepting behavior between nitroso and azo moieties, leading to near-IR transitions in radical states. Electrochemical cycling shows redox processes localized on nitroso or ligand orbitals, depending on substituent effects .

Q. What challenges arise in analyzing the monomer-oligomer equilibrium of this compound derivatives?

- Size-exclusion chromatography (SEC) and MALDI-TOF mass spectrometry of solubilized polymers indicate low-molecular-weight species (monomers to pentamers) with polydispersity indices of 1.11–1.12. This suggests rapid equilibria favoring monomers under ambient conditions, complicating isolation of pure oligomers. Controlled polymerization conditions (e.g., surface templating) are required to stabilize higher-order structures .

Methodological Considerations

- Contradiction Note : While most evidence focuses on 1,4-dinitrosobenzene, 1,2-isomer synthesis and properties are distinct. For example, this compound is metastable and synthesized via low-temperature photolysis, unlike the thermally stable 1,4-isomer .

- Nomenclature : IUPAC discourages "o/m/p" prefixes; use numerical locants (e.g., this compound) for clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.